molecular formula C9H11ClO3 B1490160 3-Chloro-5-ethoxy-4-methoxyphenol CAS No. 1881296-51-0

3-Chloro-5-ethoxy-4-methoxyphenol

Cat. No.: B1490160
CAS No.: 1881296-51-0
M. Wt: 202.63 g/mol
InChI Key: WKVDLLOWKAXJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethoxy-4-methoxyphenol is a substituted phenolic compound offered as a high-purity chemical building block for research and development applications. This molecule features a phenol ring system functionalized with chloro, ethoxy, and methoxy substituents, a pattern commonly utilized in medicinal chemistry and organic synthesis . Compounds with similar substitution motifs, such as 3-chloro-4-methoxyphenol, are frequently employed in synthetic routes for more complex molecules, including potential pharmaceuticals and organic materials . As a multi-functionalized aromatic intermediate, it can be used in coupling reactions, as a precursor for polymer synthesis, or in the development of novel chemical entities. The presence of distinct alkoxy groups at the 4- and 5- positions, alongside a reactive chloro group, provides unique opportunities for selective chemical transformations and structure-activity relationship (SAR) studies in drug discovery projects. This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with best laboratory practices, as related phenolic compounds can exhibit hazards such as skin irritation and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDLLOWKAXJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 5 Ethoxy 4 Methoxyphenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections." youtube.com For a molecule like 3-Chloro-5-ethoxy-4-methoxyphenol, several retrosynthetic pathways can be envisioned.

A primary strategy involves disconnecting the carbon-heteroatom bonds of the ether linkages. This is a common approach for ethers and amides. deanfrancispress.com A logical sequence would be to first disconnect the ethyl ether bond, followed by the methyl ether bond, and finally address the introduction of the chlorine atom.

Proposed Retrosynthetic Pathway:

Disconnection of the C(sp²)-O(ethyl) bond: The ethoxy group can be installed via an etherification reaction, such as the Williamson ether synthesis. This disconnection leads to the precursor (A) , 3-chloro-4-methoxy-5-hydroxyphenol, and an ethylating agent like ethyl iodide.

Disconnection of the C(sp²)-O(methyl) bond: Similarly, the methoxy (B1213986) group in precursor (A) can be traced back to a methylation reaction. This step reveals a key intermediate, the trisubstituted catechol (B) , 5-chloro-3,4-dihydroxybenzene.

Disconnection of the C(sp²)-Cl bond: The final disconnection involves the removal of the chlorine atom. Aromatic chlorination is a standard electrophilic aromatic substitution reaction. ucalgary.ca This leads back to a simpler, commercially available starting material, 4-methoxyphenol (B1676288) or a related catechol derivative. The directing effects of the existing hydroxyl and methoxy groups must be considered for this step in the forward synthesis. The hydroxyl group is a strongly activating, ortho-, para-director, which would favor substitution at the desired position if the para position is blocked. ucalgary.calibretexts.org

This analysis suggests a forward synthesis starting from a catechol or guaiacol (B22219) derivative, followed by controlled chlorination and sequential, selective etherification of the hydroxyl groups, likely involving protective group chemistry to ensure regioselectivity.

Novel Approaches to Phenolic Ether Formation

The formation of the two distinct ether linkages (methoxy and ethoxy) is central to the synthesis of the target molecule. While classical methods like the Williamson ether synthesis are robust, other modern techniques offer alternative pathways.

The Ullmann condensation is a copper-catalyzed reaction that typically forms diaryl ethers by coupling an aryl halide with a phenol (B47542). organic-chemistry.orgbeilstein-journals.org While the classic protocol often requires harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper, modern variations have made the reaction milder and more versatile. organic-chemistry.orgbeilstein-journals.org

For the synthesis of an alkyl-aryl ether like this compound, the direct application would involve reacting a di-alkoxy-chlorophenol with an alkylating agent, which is more characteristic of the Williamson synthesis. However, an Ullmann-type reaction could be envisioned in a convergent synthesis where a pre-formed diaryl ether containing a cleavable group is constructed. More relevantly, recent developments have extended Ullmann-type couplings to a broader range of substrates, including those with electron-rich or sterically hindered patterns. acs.orgorganic-chemistry.org Ligands such as N,N-dimethylglycine, salicylaldoxime, and various N,O-chelating compounds can accelerate the reaction, allowing for lower catalyst loadings (5-10 mol%) and reduced temperatures (90-110 °C). beilstein-journals.orgcmu.edu

The table below summarizes typical conditions for modern Ullmann-type diaryl ether syntheses, which could be adapted for related transformations.

Catalyst SystemBaseSolventTemperature (°C)Substrate ScopeRef
CuI / N,N-DimethylglycineCs₂CO₃Dioxane90Electron-rich and -deficient aryl iodides/bromides beilstein-journals.org
Cu₂O / SalicylaldoximeCs₂CO₃Acetonitrile (B52724)80-110Sterically hindered and electron-rich aryl halides organic-chemistry.org
CuPF₆(MeCN)₄Cs₂CO₃Toluene/XylenesRefluxo-Halo benzamides, sulfonamides cmu.edu

These milder conditions enhance functional group tolerance, a critical consideration for a polysubstituted molecule like the target compound.

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming carbon-heteroatom bonds, where a nucleophile replaces a leaving group on an aromatic ring. libretexts.org A key requirement for the classical SNAr mechanism is the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (typically a halide). libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The benzene (B151609) ring of this compound and its likely precursors is electron-rich due to the presence of three electron-donating groups (-OH, -OEt, -OMe). This electronic character makes the ring inherently unreactive towards traditional SNAr. nih.gov Therefore, a direct substitution of a halide on a similar ring system to install an alkoxy group is generally not feasible.

However, an SNAr strategy could be employed if a precursor containing a powerful activating group is used. For instance, one could start with a nitro-substituted phenol, perform the SNAr reaction to install an ether group, and then chemically modify the nitro group (e.g., reduction to an amine, diazotization, and subsequent removal or conversion). Recent advances have also explored transition-metal catalysis to activate even electron-neutral or -rich aryl halides toward SNAr-type reactions, expanding the scope beyond classical substrate limitations. nih.govresearchgate.net

The Baeyer-Villiger oxidation is a powerful transformation that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgchadsprep.com Its application to the synthesis of phenolic ethers is less direct but can be achieved through a multi-step sequence.

A synthetic plan could involve an appropriately substituted aromatic ketone, such as 3-chloro-4,5-dihydroxyacetophenone. A Baeyer-Villiger oxidation of this ketone would lead to an aryl acetate (B1210297) intermediate. Subsequent hydrolysis of the ester would yield the corresponding phenol, which could then be selectively etherified.

The regioselectivity of the Baeyer-Villiger reaction is predictable, governed by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For an aryl ketone, the aryl group migrates, leading to the formation of a phenyl ester. This reaction is a cornerstone in the synthesis of many natural products, where lactones and esters are key intermediates. rsc.orgnih.gov

Functional Group Interconversions and Protective Group Chemistry Relevant to Synthesis

The synthesis of a molecule with multiple, similar functional groups like this compound hinges on controlled functional group interconversions and the strategic use of protecting groups.

The most common and direct method for forming the alkyl-aryl ether bonds in the target molecule is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol with a base (e.g., NaOH, K₂CO₃) to form a nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (e.g., dimethyl sulfate (B86663), ethyl iodide) in an SN2 reaction. byjus.comlearncbse.in

In the context of the proposed retrosynthesis, starting from a catechol derivative like 5-chloro-3,4-dihydroxybenzene, selective etherification would be necessary. One hydroxyl group would need to be selectively methylated while the other is ethylated, and the final phenolic hydroxyl must be left free. This presents a significant challenge, as the two hydroxyls on the catechol precursor have similar reactivity. A common strategy to overcome this is to use protecting groups. For example, one could protect one hydroxyl group, etherify the other, deprotect the first, and then perform the second etherification. researchgate.net

ReagentBaseSolventTypical Use
Dimethyl sulfate ((CH₃)₂SO₄)K₂CO₃, NaOHAcetone, DMFMethylation of phenols
Methyl iodide (CH₃I)K₂CO₃, NaHAcetone, DMF, THFMethylation of phenols
Diethyl sulfate ((C₂H₅)₂SO₄)K₂CO₃, NaOHAcetone, DMFEthylation of phenols
Ethyl iodide (C₂H₅I)K₂CO₃, NaHAcetone, DMF, THFEthylation of phenols

The choice of base, solvent, and alkylating agent can influence the reaction's efficiency and selectivity.

A protecting group is a chemical moiety that is temporarily introduced to a functional group to render it inert during a subsequent chemical reaction. wikipedia.org Its use is critical in multi-step synthesis to ensure chemoselectivity. wikipedia.orgarkat-usa.org For the synthesis of this compound from a catechol intermediate, protecting one of the two hydroxyls would be essential to achieve selective mono-methylation and mono-ethylation.

An ideal protecting group for a phenol should be:

Easy to install in high yield.

Stable to the conditions of subsequent reaction steps.

Easy to remove in high yield without affecting other functional groups (orthogonality). wikipedia.org

Common protecting groups for phenols include ethers (like benzyl (B1604629) or silyl (B83357) ethers) and acetals. rsc.orgepo.org

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsRef
BenzylBnBenzyl bromide (BnBr) + BaseHydrogenolysis (H₂, Pd/C) wikipedia.org
MethoxymethylMOMMOM-Cl + BaseAcid (e.g., HCl) epo.org
TetrahydropyranylTHPDihydropyran (DHP) + Acid catalystAqueous Acid (e.g., AcOH) epo.org
tert-ButyldiphenylsilylTBDPSTBDPS-Cl + BaseFluoride source (e.g., TBAF) nih.gov
TetrafluoropyridylTFPPentafluoropyridineKF, 18-C-6, methyl thioglycolate rsc.org

For instance, one could selectively protect one hydroxyl of the catechol intermediate with a benzyl group, methylate the remaining free hydroxyl, remove the benzyl group via hydrogenolysis, and then ethylate the newly freed hydroxyl to arrive at the desired substitution pattern before a final deprotection step if the main phenolic group was also protected. youtube.com

Halogenation Techniques for Aromatic Systems

The introduction of a chlorine atom onto the aromatic ring is a key step in the synthesis of this compound. Halogenation of phenols and their derivatives is a well-studied area of organic chemistry. For a precursor like 4-methoxyphenol, direct chlorination would need to be carefully controlled to achieve the desired regioselectivity. The hydroxyl and methoxy groups are both ortho-, para-directing activators, which would favor substitution at the positions ortho and para to these groups.

To achieve chlorination at the 3-position (meta to the methoxy group and ortho to the hydroxyl group), a multi-step strategy might be necessary. This could involve protecting the more reactive sites, performing the chlorination, and then deprotecting. Alternatively, specific chlorinating agents and reaction conditions can be chosen to influence the position of chlorination. For instance, the use of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can provide selective chlorination under specific conditions.

The mechanism of halogenation often involves electrophilic aromatic substitution, where a source of "Cl+" is generated in situ. The choice of solvent can also play a significant role in the outcome of the reaction.

Alkoxylating Dehalogenation Methods

Alkoxylating dehalogenation, while less common than direct alkoxylation, presents a potential pathway for introducing the ethoxy group. This method would typically involve the displacement of a halogen atom with an ethoxide nucleophile. This is a form of nucleophilic aromatic substitution (SNAr). For an SNAr reaction to be efficient, the aromatic ring usually needs to be activated by electron-withdrawing groups.

In the context of synthesizing this compound, if a di-halogenated intermediate were formed, one of the halogens could potentially be displaced by an ethoxide. The success of such a step would depend on the relative reactivity of the different halogen atoms on the ring and the reaction conditions employed.

A more conventional approach to introduce the ethoxy group would be through Williamson ether synthesis. learncbse.in This would involve the reaction of a phenolic hydroxyl group with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. If starting from a precursor that already contains the chloro and methoxy groups, the phenolic hydroxyl would be deprotonated by a base to form a phenoxide, which would then act as a nucleophile to attack the ethylating agent.

Optimization of Reaction Conditions and Process Efficiency

Catalysis in Complex Phenol Synthesis

The synthesis of complex phenols often relies on catalysis to achieve high efficiency and selectivity. chemistryviews.orgacs.org For the halogenation step, Lewis acids are sometimes used as catalysts to enhance the electrophilicity of the halogenating agent. In alkoxylation reactions, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble ethylating agent.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of substituted phenols. chemistryviews.org While perhaps not the most direct route for this specific compound, a strategy involving a Suzuki or Buchwald-Hartwig type coupling could potentially be devised to introduce one of the substituents. The choice of ligand for the palladium catalyst is critical in these reactions to achieve the desired outcome.

The use of solid acid catalysts, such as silica-alumina, has been explored for the methylation of hydroquinone (B1673460) to produce 4-methoxyphenol, demonstrating the potential for heterogeneous catalysis in the synthesis of related starting materials. google.com

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving phenols. nih.govacs.org Solvents can influence the solubility of reactants, the stability of intermediates, and the transition state energies of the reaction. umaine.edunih.gov For instance, in halogenation reactions, the polarity of the solvent can affect the ionization of the halogenating agent.

In Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. The kinetics of these reactions are typically second-order, depending on the concentrations of both the phenoxide and the ethylating agent. Understanding the reaction kinetics is crucial for optimizing reaction times and temperatures. researchgate.net

The table below illustrates the general effect of solvent properties on key reaction types in the synthesis of substituted phenols.

Reaction TypeSolvent PropertyGeneral Effect on Reaction Rate
Electrophilic Halogenation High PolarityCan increase the rate by stabilizing charged intermediates.
AproticGenerally preferred to avoid reaction with the solvent.
Williamson Ether Synthesis Polar AproticIncreases the rate by solvating the counter-ion of the base.
ProticCan decrease the rate by solvating the nucleophilic phenoxide.

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, pilot-plant or industrial scale introduces a new set of challenges. labmanager.comadesisinc.com What works well in a small flask may not be directly translatable to a larger reactor. helgroup.com Key considerations include:

Heat Transfer: Exothermic reactions, such as halogenations, can be difficult to control on a larger scale. Efficient heat exchange becomes critical to prevent runaway reactions. specificpolymers.com

Mass Transfer: In heterogeneous reactions, such as those involving a solid catalyst or a two-phase liquid system, efficient mixing is essential to ensure adequate contact between reactants. helgroup.com

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and selectivity on a larger scale.

Work-up and Purification: Isolation and purification methods that are feasible in the lab, such as column chromatography, may not be practical for large quantities. Alternative methods like crystallization or distillation need to be developed.

Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the chemicals and processes at a larger scale. adesisinc.com

The following table summarizes some key considerations for scaling up the synthesis of specialty chemicals like this compound.

ParameterLaboratory ScalePilot/Industrial Scale
Heat Management Simple (e.g., water bath)Requires jacketed reactors with controlled heating/cooling fluids.
Mixing Magnetic or overhead stirrerIndustrial mixers with specific impeller designs.
Purification Chromatography, simple distillationFractional distillation, recrystallization, extraction.
Process Control Manual monitoringAutomated control systems for temperature, pressure, and pH.

Stereoselective Synthetic Strategies for Chiral Analogs (if applicable to derivatives)

The target molecule, this compound, is achiral. However, if derivatives of this compound were to be synthesized that contain stereocenters, stereoselective synthetic strategies would be necessary. ethz.ch For example, if a chiral side chain were to be introduced, methods for controlling the stereochemistry of the new chiral center would be required.

This could involve the use of:

Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.

Chiral catalysts: A small amount of a chiral catalyst is used to generate a chiral product in high enantiomeric excess. Chiral phosphoric acids, for instance, have been used in the synthesis of axially chiral allenes. nih.gov

Enzymatic resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

The development of stereoselective methods is a major focus of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is particularly important in the pharmaceutical and agrochemical industries. youtube.com

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for obtaining a unique "molecular fingerprint" of a compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them.

For a molecule with a structure similar to 3-Chloro-5-ethoxy-4-methoxyphenol, such as 3-chloro-5-methoxyphenol, a comprehensive vibrational analysis has been conducted using density functional theory (DFT). This theoretical approach allows for the prediction and assignment of vibrational frequencies.

In a typical analysis, the aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The in-plane bending of the C-H bonds and C-C stretching vibrations within the aromatic ring are coupled and typically result in strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. The presence of the chlorine atom is significant, with the C-Cl stretching vibration anticipated to produce a band in the broad region of 850-550 cm⁻¹. For the related compound 3-chloro-5-methoxyphenol, the C-Cl stretching mode was assigned to a band at 830 cm⁻¹ in the infrared spectrum and 832 cm⁻¹ in the Raman spectrum.

The methoxy (B1213986) and ethoxy groups also give rise to characteristic vibrations. The CH₃ in-plane and out-of-plane rocking modes are examples of such group-specific vibrations that can be identified in the experimental spectra. By comparing the experimental FTIR and Raman spectra with theoretically calculated frequencies, a detailed assignment of the 45 expected vibrational modes for a molecule of this complexity can be achieved.

Table 1: Representative Vibrational Modes and Expected Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Aromatic C-H Stretching3100-3000FTIR, Raman
C-C Aromatic Stretching1300-1000FTIR, Raman
C-Cl Stretching850-550FTIR, Raman
CH₃ RockingVariesFTIR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a substituted phenol (B47542), the chemical shift of the phenolic -OH proton can appear as a broad singlet, the exact position of which can be influenced by solvent and concentration. The protons of the methoxy and ethoxy groups would each produce a distinct signal. The methoxy group would be a singlet integrating to three protons, while the ethoxy group would exhibit a triplet (for the -CH₃) and a quartet (for the -OCH₂-) due to spin-spin coupling. The aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in this compound will give rise to a separate signal. The carbons of the benzene ring typically appear in the 100-160 ppm range. The carbons directly attached to oxygen atoms (the phenolic -OH, methoxy, and ethoxy groups) would be found further downfield. The chemical shifts of the carbons in the ethoxy and methoxy groups would appear in the upfield region of the spectrum.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the confirmation of the molecular formula and offers insights into the molecule's structure through the analysis of its fragmentation pattern.

For this compound (C₉H₁₁ClO₃), the molecular weight can be calculated. The mass spectrum would show a molecular ion peak corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak and any chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's geometry in the solid state.

Conformational Analysis in Crystalline States

A key aspect of the structural analysis of flexible molecules like this compound is the determination of the preferred conformation in the crystalline state. X-ray crystallography would reveal the rotational orientation of the ethoxy and methoxy groups relative to the plane of the benzene ring. This includes the specific torsion angles that define the spatial relationship between the substituents and the aromatic core.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the hydroxyl, methoxy, ethoxy, and chloro substituents will influence the position and intensity of these absorption maxima (λ_max). These substituents act as auxochromes, which can shift the absorption bands to longer wavelengths (bathochromic shift) and increase their intensity (hyperchromic effect).

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb UV light are fluorescent. If this compound is fluorescent, its emission spectrum would be at a longer wavelength than its absorption spectrum (the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would provide further information about the molecule's electronic structure and excited state dynamics.

Computational and Theoretical Investigations of 3 Chloro 5 Ethoxy 4 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For 3-Chloro-5-ethoxy-4-methoxyphenol, these methods can predict its geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the most stable conformation by minimizing the energy of the system. tandfonline.com

These calculations would provide key insights into bond lengths, bond angles, and dihedral angles. For instance, in related phenolic compounds, the geometry of the benzene (B151609) ring is influenced by its substituents. researchgate.netrsc.org The presence of the chloro, ethoxy, and methoxy (B1213986) groups on the phenyl ring of this compound would be expected to cause minor distortions from a perfect hexagonal ring structure due to steric and electronic effects. The orientation of the ethoxy and methoxy groups relative to the ring would also be a critical aspect of the geometry optimization. DFT studies on guaiacol (B22219), for example, have been crucial in understanding the hydrodeoxygenation reaction pathways by analyzing the molecule's optimized structure. tandfonline.comresearchgate.netrsc.orgacs.org

The electronic structure analysis from DFT would reveal the distribution of electron density within the molecule, highlighting the electronegativity of the chlorine atom and the electron-donating nature of the oxygen atoms in the hydroxyl, ethoxy, and methoxy groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-O (Phenolic) Bond Length~1.36 Å
C-O (Methoxy) Bond Length~1.37 Å
C-O (Ethoxy) Bond Length~1.38 Å
O-H Bond Length~0.96 Å
C-C-C Ring Angle~118-121°

Note: These are estimated values based on typical bond lengths and angles found in computationally studied substituted phenols and chlorophenols.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region. The primary transitions would be expected to be of the π → π* type, characteristic of aromatic systems. The substituents on the benzene ring (Cl, OCH2CH3, OCH3, OH) would influence the energies of the molecular orbitals and thus the absorption wavelengths. researchgate.net Studies on other substituted phenols have shown that electron-donating groups like methoxy and hydroxyl groups can cause a bathochromic (red) shift in the absorption spectrum. researchgate.net The presence of a chloro group can have a more complex effect.

Table 2: Predicted Electronic Transition Data for this compound from TD-DFT Analogs

TransitionPredicted λmax (nm)Oscillator Strength (f)
HOMO → LUMO~280 - 300Moderate
HOMO-1 → LUMO~240 - 260High
HOMO → LUMO+1~220 - 240Low

Note: These values are estimations based on TD-DFT studies of various substituted phenols. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.dewikipedia.org It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bond orbitals. wisc.edufaccts.de

For this compound, NBO analysis would reveal significant delocalization of electron density from the oxygen lone pairs of the hydroxyl, methoxy, and ethoxy groups into the π* orbitals of the benzene ring. researchgate.net This hyperconjugative interaction stabilizes the molecule and influences its reactivity. The analysis would also quantify the polarization of the C-Cl bond towards the highly electronegative chlorine atom. The stabilization energies (E(2)) calculated in NBO analysis provide a measure of the strength of these donor-acceptor interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule and is used to predict its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In the MEP map of this compound, the most negative potential (typically colored red) would be expected to be located around the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups, as well as the chlorine atom, due to their high electronegativity. nih.govresearchgate.net These regions would be the most likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (typically colored blue), making it susceptible to deprotonation. The aromatic ring itself would show a distribution of potential influenced by the various substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. acs.org The energies and shapes of these orbitals are crucial for understanding chemical reactivity and electronic properties. researchgate.netrsc.orgufla.br The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO would likely be localized on the benzene ring and the oxygen atoms of the electron-donating hydroxyl, methoxy, and ethoxy groups, reflecting their electron-donating character. The LUMO, on the other hand, would be expected to have significant contributions from the aromatic ring and potentially the chlorine atom, indicating where an incoming electron would reside. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

OrbitalPredicted Energy (eV)
HOMO-8.5 to -9.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap6.5 to 8.5

Note: These energy values are estimations based on FMO analyses of various substituted phenols and chlorophenols.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different environments, such as in aqueous solution.

Simulations of similar phenolic compounds in water have been used to investigate hydration, hydrogen bonding interactions, and diffusion coefficients. acs.orgresearchgate.netnih.govacs.org An MD simulation of this compound in water would likely show the formation of hydrogen bonds between the hydroxyl group and surrounding water molecules. The ethoxy and methoxy groups would also influence the local water structure. Such simulations can also be used to understand how the molecule might interact with biological membranes or other molecules in a complex system.

Conformational Landscape Exploration

A thorough search for studies on the conformational analysis or potential energy surface (PES) of this compound yielded no specific results. Such studies would typically involve rotating the key dihedral angles associated with the hydroxyl, methoxy, and ethoxy groups to identify the most stable, low-energy conformers. This analysis is fundamental to understanding the molecule's three-dimensional structure and its influence on physical and chemical properties. However, no published data on the relative energies of different conformers for this compound could be located.

Solvent Effects on Molecular Conformation

There is no available research on the influence of solvents on the conformational preferences of this compound. Investigating solvent effects, often using computational models like the Polarizable Continuum Model (PCM), is crucial for understanding how the molecule behaves in different chemical environments. Such studies would clarify whether the conformational equilibrium shifts in polar versus non-polar solvents, which has implications for its reactivity and interactions.

Global Chemical Reactivity Descriptors

No computational studies detailing the global chemical reactivity descriptors for this compound have been published. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the chemical stability and reactivity of a molecule.

A table of commonly calculated global reactivity descriptors that are currently unavailable for this compound is provided below for illustrative purposes.

Table 1: Global Chemical Reactivity Descriptors (Data Not Available)

Descriptor Formula Value
HOMO Energy (E_HOMO) - Not Available
LUMO Energy (E_LUMO) - Not Available
Energy Gap (ΔE) E_LUMO - E_HOMO Not Available
Ionization Potential (I) -E_HOMO Not Available
Electron Affinity (A) -E_LUMO Not Available
Electronegativity (χ) (I + A) / 2 Not Available
Chemical Hardness (η) (I - A) / 2 Not Available
Chemical Softness (S) 1 / (2η) Not Available

Tautomeric Equilibria and Stability Studies

A search of the available literature did not yield any studies on the tautomeric forms of this compound or their relative stabilities. While phenolic compounds can exhibit keto-enol tautomerism, the equilibrium for simple phenols heavily favors the enol (aromatic) form. However, computational analysis would be required to quantify the energy differences between potential tautomers of this specific substituted phenol (B47542), and this data is not currently available.

Prediction of Acidity (pKa) using Quantum Mechanical Approaches

There are no published quantum mechanical predictions for the acid dissociation constant (pKa) of this compound. Predicting pKa through computational methods involves calculating the Gibbs free energy change of deprotonation, often in a simulated aqueous environment. This value is critical for understanding the compound's behavior in acidic or basic solutions. While general methods for pKa prediction of substituted phenols exist, specific calculations for this molecule have not been reported.

Prediction of Nonlinear Optical Properties

No theoretical investigations into the nonlinear optical (NLO) properties of this compound could be found. NLO studies involve calculating properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations help to identify molecules with potential applications in optoelectronics and photonics. Without dedicated computational analysis, the NLO characteristics of this compound remain unknown.

Table 2: Predicted Nonlinear Optical Properties (Data Not Available)

Property Symbol Value
Dipole Moment μ Not Available
Mean Polarizability <α> Not Available

Table 3: List of Chemical Compounds

Compound Name
This compound
3-chloro-5-methoxyphenol
3-ethoxy-4-methoxyphenol

Structure Activity Relationship Sar and Mechanistic Studies of Analogs and Derivatives

Design Principles for Derivatives of 3-Chloro-5-ethoxy-4-methoxyphenol

The design of derivatives of this compound is rooted in established medicinal chemistry principles aimed at optimizing the therapeutic potential of phenolic compounds. The properties of these molecules are significantly shaped by the substituents on the phenolic ring. acs.org Key design considerations include:

Modulation of Physicochemical Properties: Altering substituents on the aromatic ring can fine-tune properties such as lipophilicity, electronic character, and steric parameters. These modifications are crucial for influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target receptors.

Enhancement of Target Affinity and Selectivity: The introduction of specific functional groups can lead to more potent and selective interactions with biological targets. eprajournals.com For instance, incorporating heterocyclic moieties can introduce additional binding interactions, such as hydrogen bonding or pi-stacking, thereby enhancing affinity and selectivity.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical and chemical properties, with the goal of improving the compound's pharmacological profile. For example, replacing a hydrogen atom with a fluorine atom can alter metabolic stability without significantly changing the molecule's size.

Exploitation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. Derivatives are often designed to maintain or enhance the functionality of this group, or to use it as a scaffold for further chemical modifications.

Synthetic Modification Strategies for SAR Exploration

A variety of synthetic strategies are employed to generate a diverse library of this compound derivatives for SAR studies. These strategies allow for systematic exploration of how different structural features impact biological activity.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings is a widely used strategy in drug discovery to enhance biological activity and introduce novel pharmacological properties. eprajournals.comnih.gov Heterocyclic compounds are integral to numerous natural and synthetic bioactive molecules. eprajournals.comresearchgate.net

Synthesis of Pyrazole Derivatives: Pyrazoles and their derivatives can be synthesized through the condensation of substituted chalcones with hydrazine (B178648) hydrate. nih.gov This reaction provides a versatile route to a wide range of pyrazole-containing compounds.

Synthesis of Benzoxazoles: Benzoxazoles can be synthesized in a one-pot process via microwave-assisted flash heating of acid chlorides and ortho-aminophenols. eprajournals.com This method offers an efficient route to these important heterocyclic structures.

Alteration of Alkoxy Chain Lengths and Halogen Substitution Patterns

Varying Alkoxy Chains: The length and branching of the alkoxy chains can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its ability to cross biological membranes and bind to its target.

Halogen Substitution: The nature and position of halogen substituents can significantly impact the electronic properties and metabolic stability of the compound. learncbse.in For example, the introduction of additional chlorine or other halogen atoms can alter the pKa of the phenolic hydroxyl group and influence its binding interactions.

Incorporation into More Complex Scaffolds

Integrating the this compound core into larger, more complex molecular architectures is a common strategy to explore new chemical space and identify novel bioactive compounds.

Schiff Bases: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. jocpr.comresearchgate.net The reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with various haloanilines yields Schiff base derivatives. jocpr.comresearchgate.net

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the cyclization of chalcones with hydrazine derivatives. dergipark.org.trresearchgate.netijpbs.compaperpublications.org This reaction is a versatile method for creating a diverse range of pyrazoline compounds. dergipark.org.trpaperpublications.org

Hydantoins: Hydantoins are five-membered heterocyclic rings containing two nitrogen atoms. The Bucherer-Bergs reaction is a classic method for synthesizing hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov Another approach involves the reaction of a phenol (B47542) with glyoxylic acid and urea (B33335) in the presence of an acid catalyst. google.comgoogleapis.comgoogle.com

Ligand-Receptor Binding Studies (in vitro, non-human models)

In vitro binding assays are essential tools for characterizing the interaction between a ligand and its receptor, providing valuable information about binding affinity and kinetics. nih.gov These studies are typically conducted using non-human models or isolated cellular components. nih.gov

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are used to determine the affinity of a ligand for its receptor. chelatec.com These assays typically involve the use of a radiolabeled ligand to measure binding to a receptor preparation. nih.govchelatec.com

Saturation Binding Assays: These assays are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd value is a measure of the ligand's affinity for the receptor, with lower Kd values indicating higher affinity. nih.gov

Competitive Binding Assays: In these assays, a constant concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled test compound for binding to the receptor. nih.gov The results are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. The IC50 value can then be used to determine the inhibition constant (Ki), which is a measure of the test compound's affinity for the receptor. chelatec.com

Table 1: Key Synthetic Reactions for Generating Derivatives

Reaction TypeReactantsProduct Scaffold
Claisen-Schmidt CondensationSubstituted acetophenones, Aromatic aldehydesChalcones
CyclizationChalcones, Hydrazine hydratePyrazolines dergipark.org.trresearchgate.netijpbs.compaperpublications.org
Bucherer-Bergs ReactionKetone/Aldehyde, KCN, (NH4)2CO3Hydantoins nih.gov
CondensationPhenol, Glyoxylic acid, UreaHydantoins google.comgoogleapis.comgoogle.com
CondensationPrimary amine, Aldehyde/KetoneSchiff Bases jocpr.comresearchgate.net

Table 2: Parameters Determined from In Vitro Binding Assays

Assay TypeParameterDescription
Saturation BindingKd (Equilibrium Dissociation Constant)Concentration of ligand at which 50% of the receptors are occupied at equilibrium. nih.gov
Saturation BindingBmax (Maximum Binding Capacity)Total number of receptors in the preparation. chelatec.com
Competitive BindingIC50 (Inhibitory Concentration 50%)Concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. nih.gov
Competitive BindingKi (Inhibition Constant)A measure of the affinity of a competing ligand for the receptor. chelatec.com

Molecular Docking and Dynamics for Ligand-Target Interactions

There is currently no publicly available research detailing molecular docking or molecular dynamics studies specifically involving this compound. Such studies are crucial for predicting the binding affinity and interaction patterns of a ligand with the active site of a biological target, offering insights into its potential mechanism of action. The absence of this data means that the specific protein targets and the nature of the binding interactions for this compound remain unknown.

Enzyme Inhibition Studies (in vitro, non-human models)

Comprehensive searches of scientific literature did not uncover any studies focused on the enzyme inhibition properties of this compound.

Enzyme Kinetics and Inhibitor Classification

Without experimental data, it is not possible to classify this compound as a competitive, non-competitive, uncompetitive, or mixed inhibitor of any particular enzyme. The determination of key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against specific enzymes has not been reported.

Mechanistic Probes for Enzyme Active Sites

The utility of this compound as a mechanistic probe to elucidate the structure and function of enzyme active sites has not been explored in any published research.

Cellular Target Engagement and Pathway Modulation (in vitro, non-human cells)

Direct evidence of cellular target engagement and the modulation of signaling pathways by this compound in non-human cell lines is not available. Research on analogous compounds with some structural similarities has been conducted, but these findings cannot be directly extrapolated to this compound.

For instance, studies on other chlorinated and methoxylated phenolic compounds have shown various cellular effects. However, the specific substitution pattern of a chloro group at the 3-position, an ethoxy group at the 5-position, and a methoxy (B1213986) group at the 4-position on the phenol ring defines the unique properties of this compound, which require dedicated investigation.

Assays for Cell Growth and Viability (e.g., MTT, SRB)

No studies utilizing common cytotoxicity assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) to evaluate the effect of this compound on the growth and viability of non-human cell lines have been published.

Analysis of Cellular Processes (e.g., cell cycle, apoptosis, migration, invasion)

There is a lack of research into the effects of this compound on fundamental cellular processes. Investigations into whether this compound can induce cell cycle arrest, trigger apoptosis (programmed cell death), or affect the migratory and invasive potential of cells have not been reported in the scientific literature. While research on a structurally different ciprofloxacin (B1669076) derivative, 4-DMOCP, showed induction of G0/G1 cell cycle arrest and apoptosis in K562 and KG1a cells, these findings are not directly applicable to this compound. researchgate.net Similarly, studies on the mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone) have demonstrated apoptosis induction in HL-60 cells, but this compound is structurally distinct from this compound. nih.gov

Modulation of Protein Expression and Activity (e.g., Western blot)

The biological effects of phenolic compounds are often traced back to their ability to modulate the expression and activity of key cellular proteins. Western blotting is a widely used technique to detect specific proteins in a sample and observe changes in their abundance. researchgate.netnih.gov For instance, studies on chalcone (B49325), a core structure in many biologically active molecules, have shown that its derivatives can suppress the activation of nuclear factor kappa B (NF-κB), a protein complex that controls DNA transcription and is involved in inflammatory responses. nih.gov The inhibitory activity of these chalcone analogs on NF-κB was found to correlate with their cytotoxic effects on cancer cells, suggesting that their anticancer properties are, at least in part, mediated by this mechanism. nih.gov

In the context of neuroprotection, phenolic compounds have been observed to modulate proteins involved in cellular stress and survival pathways. Low-molecular-weight phenolic compounds have been shown to promote the expression of genes related to apoptosis (AKT1) and oxidative stress (FTH1) in a cellular model of Parkinson's disease. nih.gov This modulation of protein expression is a key mechanism behind the neuroprotective effects of these compounds. nih.gov

Investigation of Antimicrobial Activity in Biological Models (e.g., bacterial and fungal strains)

Analogs of this compound, particularly substituted phenolic compounds, have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal strains. nih.govmdpi.com The antimicrobial potential of phenolic acids, for example, is dependent on the number and position of substituents on the benzene (B151609) ring. mdpi.com One proposed mechanism for their antibacterial action is the disruption of the bacterial cell membrane, which is facilitated by the lipophilic nature of the undissociated form of the acid. mdpi.com

The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. nih.gov Studies on eugenol (B1671780) and vanillin, which are methoxyphenol compounds, have demonstrated varying degrees of inhibition against foodborne pathogens. nih.gov For example, eugenol has shown significant inhibitory effects on Shewanella putrefaciens and Staphylococcus aureus. nih.gov The table below presents illustrative MIC values for several methoxyphenol compounds against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Methoxyphenol Compounds

Compound S. aureus (mM) L. plantarum (mM) S. putrefaciens (mM)
Eugenol 6.25 >20 3.125
Vanillin 25 100 12.5
Capsaicin 12.5 >12.5 12.5

Source: Adapted from literature data on methoxyphenol antimicrobial activity. nih.gov

Analysis of Neuroprotective Mechanisms in Cellular Models

The neuroprotective potential of phenolic compounds and their derivatives has been a significant area of research, with studies often employing cellular models to elucidate the underlying mechanisms. bohrium.commdpi.com These compounds can exert their protective effects through various pathways, including the reduction of oxidative stress, modulation of inflammatory responses, and inhibition of apoptosis (programmed cell death). nih.govresearchgate.net

For example, in cellular models of Parkinson's disease, certain polyphenols have been shown to protect dopaminergic neurons from toxin-induced cell death. mdpi.com The mechanisms behind this protection include the activation of the Nrf2 antioxidant pathway and the mitigation of mitochondrial dysfunction. mdpi.com Phenolic acids have also been found to protect neuronal cells by reducing the levels of reactive oxygen species (ROS), inhibiting the activation of caspase-3 (a key apoptotic enzyme), and suppressing inflammatory mediators. nih.gov Furthermore, some phenolic compounds can chelate metal ions, which is another important neuroprotective mechanism as metal dysregulation is implicated in several neurodegenerative diseases. researchgate.net

Chemoinformatic and QSAR Modeling for Activity Prediction

To accelerate the discovery of new and more potent analogs, computational methods like chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are employed. frontiersin.orgresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of a compound's efficacy without the need for initial synthesis and testing. researchgate.netresearchgate.net

Descriptor Selection and Model Development

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov For phenolic compounds, these descriptors often fall into several categories:

Physicochemical: Properties like lipophilicity (LogP) and drug-likeness. nih.gov

Topological and Constitutional: Descriptors related to the molecule's size, shape, and connectivity. nih.gov

Electronic: Properties that describe the electronic distribution within the molecule. nih.gov

Once these descriptors are calculated for a set of compounds with known activities, statistical methods are used to build a predictive model. nih.gov The goal is to identify the descriptors that are most significantly correlated with the biological activity of interest. nih.gov

Validation of Predictive QSAR Models

A crucial step in QSAR modeling is the validation of the developed model to ensure its reliability and predictive power. unibo.it This is achieved through both internal and external validation techniques. unibo.it

Internal validation assesses the robustness of the model using methods like leave-one-out cross-validation. nih.gov

External validation tests the model's ability to predict the activity of an independent set of compounds that were not used in the model's development. unibo.it

A well-validated QSAR model can then be used to screen large virtual libraries of compounds to identify promising new candidates for synthesis and further testing. nih.gov For instance, QSAR models have been successfully developed to predict the antibacterial activity of polyphenols, with descriptors related to lipophilicity and electronic properties being key determinants of their efficacy. nih.gov

Applications in Chemical Science and Technology Non Clinical

Role as Synthetic Intermediates in Advanced Organic Synthesis

Substituted phenols are fundamental building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules. wisdomlib.orgacs.org Their reactivity, largely governed by the substituents on the phenolic ring, allows for controlled chemical transformations. acs.org

The synthesis of highly substituted phenols and their subsequent conversion to substituted benzenes is a key area of interest for organic, medicinal, and polymer chemists. acs.org For instance, highly substituted phenols can undergo reactions like Stille and Suzuki-Miyaura cross-coupling to yield complex benzene (B151609) derivatives. acs.org The hydroxyl group of a phenol (B47542) makes the aromatic ring highly reactive towards electrophilic substitution, facilitating the introduction of further functional groups. britannica.com This reactivity is crucial for building molecular complexity.

Research on m-aryloxy phenols, a class of compounds structurally related to 3-Chloro-5-ethoxy-4-methoxyphenol, highlights their role as intermediates in the synthesis of bioactive molecules. For example, derivatives have been used to synthesize non-nucleoside reverse transcriptase inhibitors (NNRTIs) for potential HIV treatment. nih.gov Another example is the multi-step synthesis of a complex pyrazolinone derivative, which started from 3-methoxyphenol (B1666288) and resulted in a compound with herbicidal properties. nih.gov Furthermore, arylboronic acids, which can be converted to substituted phenols, are pivotal in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The table below summarizes examples of complex molecules synthesized from substituted phenol precursors, illustrating the potential synthetic utility of compounds like this compound.

Precursor ClassSynthetic TargetApplication Area
Substituted PhenolsHighly Substituted BenzenesOrganic Synthesis, Materials Science
m-Aryloxy PhenolsNon-Nucleoside Reverse Transcriptase InhibitorsMedicinal Chemistry
3-MethoxyphenolPolycyclic Pyrazolinone DerivativeAgrochemicals
Arylboronic AcidsSubstituted Phenols/Anilines/etc.Organic Synthesis

This table provides examples of synthetic applications for classes of compounds related to this compound.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and understanding biological processes within living systems. Substituted phenols, particularly those with specific halogenation patterns, have been investigated as core structures for such probes.

A notable application is in the creation of fluorogenic probes designed to detect reactive oxygen species (ROS) such as hypochlorous acid and hydroxyl radicals. nih.gov For example, 3-(3,5-dichloro-4-hydroxyphenoxy)phenol has been synthesized and utilized to create probes for measuring these highly reactive species in biological samples like cells and tissues. nih.gov The design of these probes often relies on the specific electronic and reactive properties conferred by the substituents on the phenol ring.

Contribution to Material Science (e.g., precursors for specialized resins, optical materials)

Phenolic compounds are foundational to the production of various polymers and materials. Phenol-formaldehyde resins, commercially known as Bakelite, were among the earliest synthetic plastics and are valued for being inexpensive and heat-resistant. britannica.comresearchgate.net

The introduction of chlorine atoms into the phenolic structure can impart specific properties, such as flame retardance. google.com Chlorinated novolaks, which are resins derived from chlorinated phenols, are used in applications such as:

Casting resins google.com

Surface coatings google.com

Laminates with increased flame retardance google.com

The properties of phenolic molecules are significantly influenced by the substitution on the ring, making them valuable for developing advanced materials. acs.org In the realm of optical materials, related diaryl ether compounds have shown utility. For instance, 3-(4-bromophenoxy)phenol has been used as a component in the fabrication of Organic Light-Emitting Devices (OLEDs). nih.gov OLEDs are known for producing high-quality, full-color images and are used in modern display technologies. nih.gov

Material TypePrecursor ClassKey Properties/Applications
Phenolic ResinsChlorinated Phenols (Novolaks)Flame retardance, casting, surface coatings. google.com
Optical Materialsm-Aryloxy PhenolsComponent for Organic Light-Emitting Devices (OLEDs). nih.gov

This table highlights the application of related phenolic compounds in material science.

Agrochemical Research Applications (e.g., herbicides)

Substituted phenols are a well-established class of compounds in agrochemical research. acs.org Chlorinated phenols, in particular, have been used historically in the formulation of fungicides and herbicides. labinsights.nlencyclopedia.pubnih.gov For example, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is synthesized from 2,4-dichlorophenol. encyclopedia.pub

More complex substituted phenols are also being investigated for novel herbicidal activity. In one study, a 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one, synthesized from 3-methoxyphenol, demonstrated promising herbicidal effects with good selectivity between crops and weeds. nih.gov Additionally, 4-methoxyphenol (B1676288) serves as a starting material for producing various herbicides and fungicides. chemicalbook.com The broad utility of substituted phenols in this field suggests that novel structures like this compound could be of interest for screening and development of new agrochemicals. Natural phenolic substances are also being explored as potential antimicrobial agents in agriculture as alternatives to synthetic options. mdpi.com

Analytical Chemistry Applications (e.g., sensor development)

The detection and quantification of phenolic compounds are important for environmental monitoring and industrial process control. scirp.orgresearchgate.net There is significant interest in developing robust sensors for this purpose. nih.gov Electrochemical sensors and biosensors are particularly common for detecting phenolic compounds because most can be oxidized at accessible potentials. scirp.org

Research has focused on creating sensors with high sensitivity and selectivity for various phenols. scirp.orgnih.govmdpi.com This is often achieved by modifying electrode surfaces with nanomaterials or enzymes. scirp.orgnih.gov

Examples of sensor development for related compounds include:

Enzymatic Biosensors: Enzymes like laccase, tyrosinase, and horseradish peroxidase are commonly used to create biosensors for phenolic compounds. nih.gov These enzymes catalyze the oxidation of phenols, generating a detectable signal.

Nanomaterial-Based Sensors: Materials like graphene and conducting polymers are used to fabricate sensitive layers on electrodes for detecting hazardous phenolic compounds. researchgate.net

Optical Sensors: Optical methods are also employed to design sensors for phenolic compounds, offering high versatility. nih.gov

While specific sensors for this compound have not been reported, the extensive research into sensors for other phenolic compounds provides a strong framework for the potential development of an analytical method for this molecule.

Environmental Chemistry Research (e.g., studies on dehalogenation processes in model systems)

Chlorinated phenols are recognized as environmental pollutants due to their toxicity and persistence. nih.gov Consequently, a significant area of environmental chemistry research focuses on their degradation and detoxification, particularly through dehalogenation.

Studies have explored various methods to remove chlorine atoms from phenolic rings, rendering the compounds less toxic.

Photocatalytic and Enzymatic Dehalogenation: One study demonstrated a process using UV-activated horseradish peroxidase immobilized on a titanium dioxide surface to treat pentachlorophenol (B1679276) and pentabromophenol. This system achieved a high degree of dehalogenation (65-70%) and a significant reduction in the toxicity of the treated water. nih.gov

Reductive Dechlorination: The use of zero-valent iron (Fe(0)) and magnesium (Mg(0)) particles, both catalyzed and uncatalyzed, has been investigated for the dechlorination of various chlorophenols. nih.gov In one study, a palladium-catalyzed magnesium system was effective in completely dechlorinating pentachlorophenol. nih.gov

Chlorine Transfer Reactions: In a novel approach to valorize pollutants, researchers have used chlorophenols as chlorination reagents to synthesize valuable aryl chlorides, while simultaneously mineralizing the pollutant. pnas.org

Chlorination Byproducts: Research also investigates the formation of potentially harmful byproducts when phenols in water are exposed to chlorine during disinfection processes. escholarship.org

This body of research on the environmental fate and remediation of chlorinated phenols provides a context for understanding the potential environmental behavior and degradation pathways of this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 3-Chloro-5-ethoxy-4-methoxyphenol and its analogs will likely prioritize green chemistry principles to minimize environmental impact. Traditional methods for synthesizing polysubstituted phenols often involve harsh reagents and generate significant waste. Modern approaches are shifting towards more sustainable practices.

One promising avenue is the advancement of the Williamson ether synthesis , a classic method for forming ether linkages. Greener variations of this synthesis are being explored, such as using surfactants in aqueous media to reduce the reliance on volatile organic solvents. mdpi.com Phase-transfer catalysis is another strategy that can enhance the efficiency and environmental friendliness of this reaction. sepscience.comderpharmachemica.com Furthermore, research into weaker, less toxic alkylating agents, potentially activated at high temperatures, could offer a more benign alternative to traditional alkyl halides. rsc.org

Another innovative approach is the ipso-hydroxylation of arylboronic acids , which provides a rapid and environmentally friendly route to substituted phenols. nih.govnih.gov This method could be adapted to produce a suitably substituted phenol (B47542) precursor, which can then be selectively etherified.

Biocatalysis , employing enzymes such as lipases, presents a highly specific and green alternative for the synthesis of phenolic derivatives. mdpi.com While primarily used for esterification, research into engineering these enzymes for etherification reactions could open up new, sustainable synthetic pathways.

The adoption of flow chemistry also holds significant promise. nih.govnih.govmdpi.com Continuous flow reactors offer enhanced safety, improved reaction efficiency, and easier scalability compared to traditional batch processes, making them ideal for the industrial production of phenolic compounds.

Advanced Computational Design for Targeted Activities

Computational chemistry and in silico modeling are poised to play a pivotal role in guiding the development of this compound derivatives with specific biological activities. These methods allow for the prediction of molecular properties and interactions, saving significant time and resources in the drug discovery and development process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool for predicting the biological activity of phenolic compounds based on their molecular structure. mdpi.comnih.govnih.govmdpi.com By developing QSAR models for a series of this compound derivatives, researchers can identify the structural features that are most important for a desired activity, such as antioxidant potential. rsc.org Density Functional Theory (DFT) calculations can be employed to determine various molecular descriptors, such as orbital energies and bond dissociation enthalpies, which are crucial for building accurate QSAR models. rsc.orgnih.govmdpi.com

Molecular docking simulations can provide insights into how these derivatives interact with specific biological targets, such as enzymes or receptors. american.edufrontiersin.orghebmu.edu.cnshimadzu.comresearchgate.net This allows for the rational design of compounds with improved binding affinity and selectivity. For instance, docking studies could be used to predict the anti-inflammatory potential of derivatives by simulating their interaction with enzymes like phospholipase A2. american.edu

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of modern drug design. derpharmachemica.comnih.govnih.govsigmaaldrich.comyoutube.com Tools such as SwissADME and pkCSM can be used to estimate the pharmacokinetic and toxicological properties of virtual compounds, helping to prioritize candidates with favorable drug-like characteristics.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This information can then be used to screen virtual libraries for novel compounds with the desired activity or to guide the design of new derivatives.

Integration of Multi-Omics Data in Mechanistic Studies of Derivatives

To fully understand the biological effects of this compound derivatives, future research will need to move beyond single-endpoint assays and embrace a more holistic, systems-level approach. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex molecular mechanisms underlying the bioactivity of these compounds. mdpi.comderpharmachemica.comrsc.orgnih.govnih.govmdpi.comnih.govfrontiersin.orghebmu.edu.cnnih.govnih.gov

By combining transcriptomics (the study of gene expression) and metabolomics (the study of metabolites), researchers can correlate changes in gene activity with alterations in cellular metabolism following treatment with a phenolic derivative. mdpi.comamerican.edushimadzu.comresearchgate.netresearchgate.net For example, an integrated analysis could reveal how a compound affects the expression of genes in a particular metabolic pathway and simultaneously measure the resulting changes in the concentrations of the metabolites within that pathway.

Proteomics , the large-scale study of proteins, can provide a snapshot of the cellular proteins that are affected by a compound. This can help to identify direct protein targets as well as downstream effects on protein expression and post-translational modifications. For instance, proteomic analysis could be used to identify proteins that are oxidatively damaged in response to a pro-oxidant derivative or, conversely, proteins that are protected by an antioxidant derivative.

A multi-omics approach can provide a comprehensive picture of a compound's mechanism of action. For example, a study on a novel therapeutic agent could involve:

Genomics to identify any genetic predispositions that might influence an individual's response to the compound.

Transcriptomics to see which genes are turned on or off in response to the drug.

Proteomics to identify the proteins that are the direct targets of the drug and to observe changes in the levels of other proteins.

Metabolomics to measure the changes in small-molecule metabolites that result from the altered protein activity.

By integrating these different layers of biological information, researchers can build detailed models of how this compound derivatives exert their effects at a systems level, leading to a more profound understanding of their therapeutic potential and potential side effects.

Development of Advanced Analytical Methods for Detection and Quantification in Research Matrices

As research into the biological activities of this compound and its derivatives progresses, the need for sensitive and reliable analytical methods for their detection and quantification in complex research matrices, such as cell lysates, tissue homogenates, and biological fluids, will become paramount.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantitative analysis of small molecules in complex samples. sepscience.comshimadzu.comnih.govresearchgate.netresearchgate.net The development of a robust LC-MS/MS method for this compound would involve optimizing chromatographic separation conditions to resolve the analyte from matrix components and developing a highly selective and sensitive multiple reaction monitoring (MRM) assay. sepscience.com Careful consideration of sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) , will be crucial to remove interfering substances and concentrate the analyte. nih.govmdpi.comhebmu.edu.cn

For more rapid and high-throughput screening applications, the development of novel detection technologies could be explored. Electrochemical sensors , including biosensors and chemically modified electrodes, offer a promising alternative to traditional chromatographic methods. mdpi.comrsc.orgnih.govnih.govmdpi.com These sensors can be designed to be highly selective for phenolic compounds and can provide real-time measurements with minimal sample preparation. For instance, a sensor could be fabricated with a molecularly imprinted polymer that specifically recognizes the this compound structure. rsc.org

The challenges in developing these methods will include achieving low limits of detection, minimizing matrix effects, and ensuring the stability of the analyte during sample collection, storage, and analysis. The availability of well-characterized analytical standards for the parent compound and its potential metabolites will also be essential for accurate quantification. researchgate.net

Unexplored Biological Activity Areas for Phenolic Ethers

While phenolic compounds are well-known for their antioxidant properties, the diverse chemical space of phenolic ethers, such as derivatives of this compound, presents opportunities to explore a wider range of biological activities. The substitution of the phenolic hydroxyl group with an ether linkage can significantly alter the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, which in turn can influence its biological targets and mechanisms of action. psu.edu

Future research could focus on investigating the potential of these derivatives in several underexplored areas:

Modulation of specific enzyme activities: The unique electronic and steric properties of substituted phenolic ethers could make them potent and selective inhibitors or activators of various enzymes involved in disease pathways.

Interaction with protein-protein interfaces: The design of molecules that can disrupt or stabilize protein-protein interactions is a growing area of drug discovery. The scaffold of this compound could serve as a starting point for developing such modulators.

Epigenetic modifications: There is increasing interest in compounds that can influence epigenetic processes, such as DNA methylation and histone modification. The potential for phenolic ether derivatives to interact with the enzymes that regulate these processes warrants investigation.

Anti-pathogenic agents: The structural diversity of these compounds could be leveraged to develop new antibacterial, antifungal, or antiviral agents with novel mechanisms of action.

Neuroprotective effects: Given the role of oxidative stress and inflammation in neurodegenerative diseases, exploring the neuroprotective potential of these derivatives beyond simple antioxidant activity is a promising direction.

The exploration of these novel biological activities will require a combination of in silico screening, in vitro assays, and in vivo studies to identify promising lead compounds for further development.

Potential for Material Science Innovation based on Derivatives

The unique chemical structure of this compound and its derivatives also suggests potential applications in the field of material science. The phenolic ring provides a rigid structural unit, while the chloro, ethoxy, and methoxy (B1213986) substituents offer sites for further functionalization and polymerization.

One area of potential innovation is in the development of novel polymers . Derivatives of this compound could be used as monomers to create polymers with tailored properties, such as high thermal stability, specific optical properties, or enhanced flame retardancy due to the presence of the chlorine atom. For example, poly(vinyl ether)s with pendant phenol groups have been synthesized and show potential for creating recyclable and degradable materials. researchgate.net

These derivatives could also be incorporated into functional coatings and adhesives . The phenolic hydroxyl group, if deprotected, can form strong adhesive bonds with various substrates. The ether groups can be designed to tune the surface properties of the coating, such as its hydrophobicity or biocompatibility.

Furthermore, the potential for these compounds to act as stabilizers or antioxidants in polymer formulations is an area worth exploring. The phenolic structure is known to quench free radicals, which can degrade polymers over time. By incorporating these derivatives into plastics or other materials, their lifespan and durability could be extended.

The development of these new materials will require close collaboration between synthetic chemists and material scientists to design and synthesize derivatives with the desired properties and to characterize their performance in various applications.

Q & A

Q. What are the key considerations for synthesizing 3-chloro-5-ethoxy-4-methoxyphenol, and how can researchers optimize yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a phenolic core. For example:
  • Step 1 : Methoxylation via alkylation of a hydroxyl group using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Ethoxylation at the 5-position using ethyl bromide or tosylate, requiring careful control of reaction time to avoid over-alkylation.
  • Step 3 : Chlorination at the 3-position using chlorinating agents like SOCl₂ or NCS (N-chlorosuccinimide).
    Optimization : Monitor reaction progress via TLC or HPLC. Purity challenges (e.g., residual solvents) can be mitigated using column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards .
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., ethoxy group: δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light Sensitivity : Store in amber vials at -20°C if degradation under UV light is observed (common for phenolic compounds) .
  • Humidity : Use Karl Fischer titration to assess hygroscopicity; store with desiccants like silica gel .

Advanced Research Questions

Q. How does the electronic nature of substituents (chloro, ethoxy, methoxy) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The chloro group activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.
  • Steric Effects : Ethoxy and methoxy groups at positions 4 and 5 create steric hindrance, which can be quantified using computational models (e.g., DFT calculations).
  • Case Study : Use Suzuki-Miyaura coupling with Pd catalysts to test reactivity; compare with analogous compounds lacking ethoxy/methoxy groups .

Q. What strategies can resolve contradictions in biological activity data reported for this compound?

  • Methodological Answer :
  • Purity Reassessment : Verify batch-to-batch purity via HPLC and elemental analysis. Impurities as low as 2% can skew bioassay results .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays) to control variables like solvent (DMSO concentration ≤0.1%) and incubation time .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies .

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer :
  • Degradation Pathways :
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; track intermediates via LC-MS.
  • Biodegradation : Use soil microcosms with LC-MS/MS to monitor breakdown products.
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna (OECD 202) to determine LC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-ethoxy-4-methoxyphenol
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-ethoxy-4-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.